molecular formula C19H27N5O2 B2776529 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1396887-23-2

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No.: B2776529
CAS No.: 1396887-23-2
M. Wt: 357.458
InChI Key: LDEVYNDDGLHPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, an imidazole group, and a methoxyphenethyl group

Scientific Research Applications

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Imidazole Group: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.

    Attachment of the Imidazole Group to the Piperazine Ring: This step involves the reaction of the imidazole derivative with a piperazine compound under controlled conditions.

    Introduction of the Methoxyphenethyl Group: This is typically done through a nucleophilic substitution reaction where the methoxyphenethyl group is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Mechanism of Action

The mechanism of action of 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide: Lacks the methoxyphenethyl group.

    N-(4-methoxyphenethyl)piperazine-1-carboxamide: Lacks the imidazole group.

    4-(2-(1H-imidazol-1-yl)ethyl)-N-phenethylpiperazine-1-carboxamide: Similar structure but without the methoxy group.

Uniqueness

The presence of both the imidazole and methoxyphenethyl groups in 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide makes it unique

Properties

IUPAC Name

4-(2-imidazol-1-ylethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-26-18-4-2-17(3-5-18)6-7-21-19(25)24-14-12-22(13-15-24)10-11-23-9-8-20-16-23/h2-5,8-9,16H,6-7,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEVYNDDGLHPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.